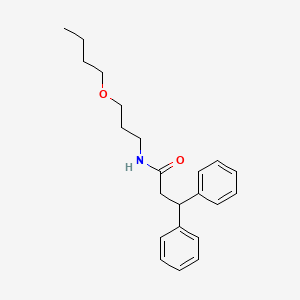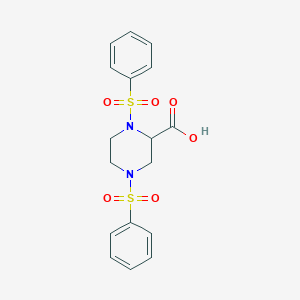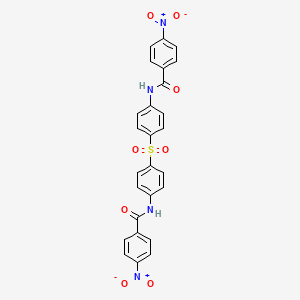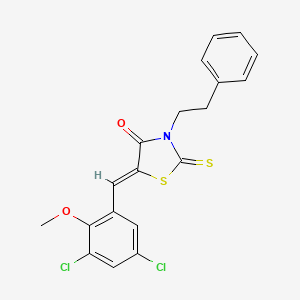
3-(4-quinazolinylamino)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-quinazolinylamino)phenol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
科学研究应用
3-(4-quinazolinylamino)phenol hydrochloride has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to have potential anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated as a potential drug candidate for the treatment of various other diseases such as diabetes and inflammation.
作用机制
The mechanism of action of 3-(4-quinazolinylamino)phenol hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(4-quinazolinylamino)phenol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as tyrosine kinases and protein kinases, which are involved in cell signaling and growth. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-quinazolinylamino)phenol hydrochloride in lab experiments is its potential to inhibit specific enzymes or signaling pathways, which can provide insights into their role in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues. Therefore, careful dose-response studies are required to determine the optimal concentration for each experiment.
未来方向
There are several future directions for the study of 3-(4-quinazolinylamino)phenol hydrochloride. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, including the identification of its molecular targets and the signaling pathways involved. Additionally, further studies are needed to determine the optimal dose and administration route for this compound in different experimental models.
合成方法
The synthesis of 3-(4-quinazolinylamino)phenol hydrochloride involves the reaction of 4-chloro-3-nitrophenol with 4-aminobenzoic acid in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with hydrochloric acid to yield 3-(4-quinazolinylamino)phenol hydrochloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-(quinazolin-4-ylamino)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O.ClH/c18-11-5-3-4-10(8-11)17-14-12-6-1-2-7-13(12)15-9-16-14;/h1-9,18H,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTRCGWEOYJIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Quinazolinylamino)phenol hydrochloride | |
CAS RN |
168836-04-2 |
Source


|
| Record name | Phenol, 3-(4-quinazolinylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168836-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-(1-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207630.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)

![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)

![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)